molecular formula C19H17FN2O3 B2522175 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421526-97-7

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2522175
CAS No.: 1421526-97-7
M. Wt: 340.354
InChI Key: VXCHIOXYNQYPMZ-UHFFFAOYSA-N
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Description

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an acetamido group, and a benzamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate 4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-ol, which is then reacted with benzoyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the acetamido group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its fluorophenyl group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetamide: Shares the fluorophenyl and acetamido groups but lacks the benzamide moiety.

    Benzamide: Contains the benzamide moiety but lacks the fluorophenyl and acetamido groups.

    N-(4-Fluorophenyl)but-2-yn-1-amine: Contains the fluorophenyl and but-2-yn-1-amine groups but lacks the benzamide moiety

Uniqueness

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, while the acetamido and benzamide moieties provide additional sites for chemical modification and interaction with biological targets .

Biological Activity

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O4C_{21}H_{18}N_{4}O_{4}, with a molecular weight of approximately 390.399 g/mol. The compound features a complex structure with a fluorinated phenyl group, which may enhance its biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing quinazoline moieties have shown promising results against various cancer cell lines, demonstrating IC50 values in the low micromolar range . The incorporation of the fluorinated aromatic system is hypothesized to contribute to these effects by modulating the interaction with target proteins involved in cancer cell proliferation.

Antibacterial Activity

Pyrrole and benzamide derivatives have been evaluated for their antibacterial properties, revealing MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound's antibacterial activity is limited, its structural similarities to active compounds suggest potential efficacy against bacterial infections.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Modulation of Cell Signaling : The presence of the fluorinated group can enhance binding affinity to specific receptors or enzymes, altering cellular responses.

Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of benzamide derivatives reported that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines, with IC50 values as low as 0.5 µM observed for optimized structures . This suggests that structural modifications similar to those in this compound could yield potent anticancer agents.

Study 2: Antibacterial Evaluation

Another investigation into pyrrole-based compounds found that modifications led to improved antibacterial activity against resistant strains of bacteria, indicating that similar approaches could be applied to explore the antibacterial potential of this compound .

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-15-9-7-14(8-10-15)13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCHIOXYNQYPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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